molecular formula C5H4IN5 B13572331 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine

7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine

Katalognummer: B13572331
Molekulargewicht: 261.02 g/mol
InChI-Schlüssel: PKASNDNQYRLDNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C5H4IN5. It is a derivative of imidazo[2,1-f][1,2,4]triazin-4-amine, where an iodine atom is substituted at the 7th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine typically involves the iodination of imidazo[2,1-f][1,2,4]triazin-4-amine. One common method includes the use of iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or ethanol at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like recrystallization or chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azidoimidazo[2,1-f][1,2,4]triazin-4-amine, while oxidation with potassium permanganate can produce 7-iodoimidazo[2,1-f][1,2,4]triazin-4-one .

Wissenschaftliche Forschungsanwendungen

7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly antiviral drugs like Remdesivir.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as TLR7 agonists, which means they can activate Toll-like receptor 7, a protein involved in the immune response. This activation leads to the production of cytokines and other immune-modulating molecules, which can help in fighting infections and diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine
  • 7-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine
  • 7-Fluoroimidazo[2,1-f][1,2,4]triazin-4-amine

Uniqueness

Compared to its halogenated analogs, 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine is unique due to the larger atomic size and higher reactivity of the iodine atom. This makes it more suitable for certain types of chemical reactions, such as coupling reactions, where the iodine atom can be easily replaced by other functional groups. Additionally, the iodine atom can enhance the compound’s biological activity, making it a valuable intermediate in drug development .

Eigenschaften

Molekularformel

C5H4IN5

Molekulargewicht

261.02 g/mol

IUPAC-Name

7-iodoimidazo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C5H4IN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10)

InChI-Schlüssel

PKASNDNQYRLDNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=N1)C(=NC=N2)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.